

Application Note: Regioselective Synthesis of 5-Chloro-2-fluoro-3-methylphenol

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Compound of Interest

Compound Name: 5-Chloro-2-fluoro-3-methylphenol

Cat. No.: B7961117

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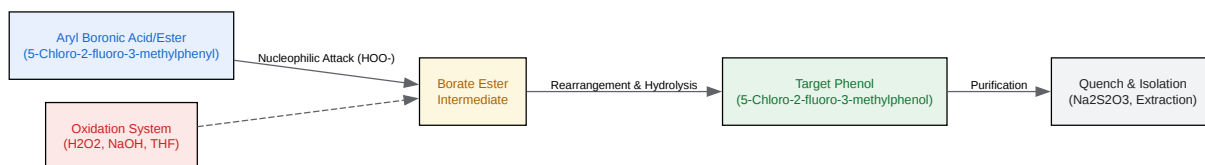
Abstract & Scope

This application note details a validated protocol for the synthesis of **5-Chloro-2-fluoro-3-methylphenol** (CAS: 1781655-28-4). This compound is a critical building block in the development of thymomimetics and other pharmaceutical agents.

Direct electrophilic chlorination of 2-fluoro-3-methylphenol is unsuitable for this target because the hydroxyl group strongly directs substitution to the ortho (C6) and para (C4) positions, making the meta (C5) chlorination difficult to achieve with high selectivity. Therefore, this protocol utilizes an ipso-hydroxylation strategy, converting a boronic acid/ester precursor to the phenol using basic hydrogen peroxide. This method ensures complete regiocontrol and high functional group tolerance.

Retrosynthetic Analysis & Workflow

The synthesis relies on the oxidative cleavage of the carbon-boron bond. The precursor, (5-chloro-2-fluoro-3-methylphenyl)boronic acid (or its pinacol ester), is oxidized under mild conditions to yield the target phenol.



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Figure 1: Reaction pathway for the oxidative hydroxylation of aryl boronates.

Safety & Pre-Start Validations

Hazard Class: Irritant (Skin/Eye), Oxidizer (H₂O₂). Engineering Controls: Perform all operations in a certified chemical fume hood.

| Hazard | Mitigation Strategy |
|-------------------------|---|
| Hydrogen Peroxide (30%) | Strong oxidizer/corrosive. Wear butyl rubber gloves and safety goggles. Keep away from metal salts and flammables. |
| Exotherm Control | The oxidation reaction is exothermic. Strict temperature control (0 °C to RT) is mandatory to prevent runaway decomposition. |
| Peroxide Residues | Quench reaction mixture with Sodium Thiosulfate () before workup to destroy excess peroxides. Test with starch-iodide paper. |

Experimental Protocol

Target Compound: **5-Chloro-2-fluoro-3-methylphenol** Scale: Pilot (approx. 10 g basis)

Reference Method: Adapted from Patent AU2020391467A1 [1].

Reagents & Materials[1][2][3][4][5]

| Reagent | Equiv.[1][2][3][4] | Role |
|---|--------------------|-----------------|
| (5-Chloro-2-fluoro-3-methylphenyl)boronic acid* | 1.0 | Substrate |
| Hydrogen Peroxide (30% w/w aq.) | 5.0 | Oxidant |
| Tetrahydrofuran (THF) | Solvent | Reaction Medium |
| Sodium Thiosulfate () | Excess | Quenching Agent |
| Ethyl Acetate / Brine | - | Extraction/Wash |

*Note: If the boronic acid is not purchased, it can be synthesized via lithium-halogen exchange from 1-bromo-5-chloro-2-fluoro-3-methylbenzene followed by trapping with triisopropyl borate.

Step-by-Step Procedure

Step 1: Solubilization

- Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a temperature probe, and an addition funnel.
- Charge the flask with (5-chloro-2-fluoro-3-methylphenyl)boronic acid (9.4 g, 34.7 mmol).
- Add THF (100 mL) and stir until a clear solution is obtained.
- (Optional) If using the boronic ester, cool the solution to 0 °C before proceeding.

Step 2: Oxidation

- Charge the addition funnel with 30% Hydrogen Peroxide (19.7 g, 174 mmol, ~5.0 equiv).
- Critical: Add the H₂O₂ dropwise to the stirring solution.[5]
 - Observation: Monitor internal temperature; maintain < 25 °C.

- Mechanism: The peroxide anion attacks the boron center, followed by a 1,2-aryl migration (C-to-O migration) which installs the oxygen atom.
- Once addition is complete, allow the reaction to stir at room temperature (RT) for 2 hours.
- TLC Monitoring: Check consumption of starting material (Mobile phase: 20% EtOAc in Hexanes). The product will be more polar than the boronate.

Step 3: Quenching & Workup

- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add a saturated aqueous solution of Sodium Thiosulfate () (approx. 15 g in 50 mL water).
 - Caution: This step is exothermic. Stir vigorously for 20 minutes to ensure all excess peroxide is neutralized.
 - Validation: Test the aqueous layer with starch-iodide paper (should remain white/colorless).
- Dilute the mixture with Water (100 mL) and Ethyl Acetate (100 mL).
- Separate the layers.^{[6][2]} Extract the aqueous phase twice more with Ethyl Acetate (2 x 50 mL).
- Combine the organic layers and wash with Brine (saturated NaCl).
- Dry over anhydrous Sodium Sulfate (), filter, and concentrate under reduced pressure (rotary evaporator, 40 °C bath).

Step 4: Purification

- The crude residue is typically a pale oil or solid.
- Purify via Flash Column Chromatography on silica gel.

- Gradient: 0% to 30% Ethyl Acetate in Hexanes.
- Yield Expectation: 85–95%.

Analytical Validation (QC)

To ensure the integrity of the synthesized material, compare analytical data against the following expected parameters:

- ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of boronic acid protons and the appearance of the phenolic -OH singlet (typically broad, exchangeable with D₂O). The aromatic region should show two distinct protons (coupling constants consistent with meta relationship if resolved, though often they appear as singlets or doublets depending on F-coupling).
- ¹⁹F NMR: A single distinct peak corresponding to the fluorine at the 2-position.
- Mass Spectrometry (ESI-):

peak at m/z ~159/161 (showing characteristic Chlorine isotope pattern 3:1).

References

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